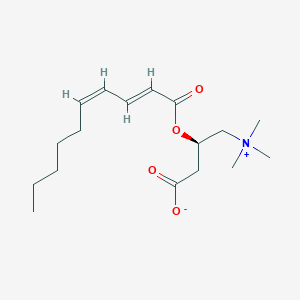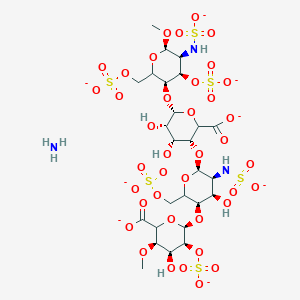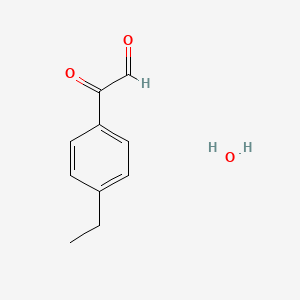
2-trans,4-cis-Decadienoylcarnitine
Vue d'ensemble
Description
2-trans,4-cis-Decadienoylcarnitine is an acylcarnitine, more specifically, it is an (2E,4Z)-deca-2,4-dienoic acid ester of carnitine . It was first discovered more than 70 years ago and it is believed that there are more than 1000 types of acylcarnitines in the human body .
Molecular Structure Analysis
The empirical formula of 2-trans,4-cis-Decadienoylcarnitine is C17H29NO4 . The InChI string representation of its structure isInChI=1S/C17H29NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-12,15H,5-8,13-14H2,1-4H3/b10-9-,12-11+/t15-/m0/s1 . Physical And Chemical Properties Analysis
The molecular weight of 2-trans,4-cis-Decadienoylcarnitine is 311.42 . It is a solid at room temperature .Applications De Recherche Scientifique
Biomarker for Metabolic Disorders
Elevated circulating 2-trans,4-cis-decadienoylcarnitine concentration in the blood circulation is above the upper limit of normal . This abnormality can serve as a biomarker for certain metabolic disorders .
Indicator of 2,4-Dienoyl-CoA Reductase Deficiency
2,4-Dienoyl-CoA reductase deficiency (DECRD) is a rare autosomal recessive inborn error of metabolism resulting in mitochondrial dysfunction due to impaired production of NADPH . Elevated levels of 2-trans,4-cis-decadienoylcarnitine can indicate this deficiency .
Role in Fatty Acid Oxidation
2-trans,4-cis-Decadienoylcarnitine plays a role in fatty acid oxidation . A deficiency in 2,4-dienoyl-coenzyme A reductase, an enzyme involved in the metabolic pathway of unsaturated fatty acids, can lead to an increase in 2-trans,4-cis-decadienoylcarnitine .
Diagnostic Tool for Progressive Encephalopathy
Elevated levels of 2-trans,4-cis-decadienoylcarnitine have been associated with progressive encephalopathy with leukodystrophy due to DECR deficiency . This makes it a potential diagnostic tool for this condition .
Research in Mitochondrial Dysfunction
The study of 2-trans,4-cis-decadienoylcarnitine can provide insights into mitochondrial dysfunction, as its abnormal levels are often associated with conditions that involve mitochondrial impairment .
Analytical Standard in Biochemical Research
2-trans,4-cis-Decadienoylcarnitine is used as an analytical standard in biochemical research . It helps in the accurate measurement and analysis of samples in various biochemical experiments .
Mécanisme D'action
Propriétés
IUPAC Name |
(3R)-3-[(2E,4Z)-deca-2,4-dienoyl]oxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-12,15H,5-8,13-14H2,1-4H3/b10-9-,12-11+/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URTBCBICNCMCPB-CWUOWYQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C=C\C(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-trans,4-cis-Decadienoylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
128305-29-3 | |
| Record name | 2-trans,4-cis-Decadienoylcarnitine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013325 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q & A
Q1: What is 2-trans,4-cis-decadienoylcarnitine and why is it significant in the context of fatty acid oxidation?
A: 2-trans,4-cis-Decadienoylcarnitine is an acylcarnitine that signals an incomplete breakdown of linoleic acid, an essential unsaturated fatty acid. Its presence in elevated levels points to a potential deficiency in the enzyme 2,4-dienoyl-coenzyme A reductase, a key player in the breakdown pathway of unsaturated fatty acids [, , ]. This pathway, known as the reductase-dependent pathway, is crucial for energy production from fats, especially during periods of fasting or increased energy demand [].
Q2: How was 2-trans,4-cis-decadienoylcarnitine identified as a potential biomarker for 2,4-dienoyl-coenzyme A reductase deficiency?
A: Researchers investigating a case of a newborn with persistent hypotonia and other metabolic abnormalities discovered an unusual acylcarnitine present in the patient's blood and urine samples []. Using mass spectrometry, this unusual metabolite was identified as 2-trans,4-cis-decadienoylcarnitine []. Subsequent enzyme assays on the patient's liver and muscle tissue revealed significantly reduced 2,4-dienoyl-coenzyme A reductase activity, strongly suggesting a correlation between the enzyme deficiency and the accumulation of 2-trans,4-cis-decadienoylcarnitine [].
Q3: Why is the discovery of 2-trans,4-cis-decadienoylcarnitine as a biomarker important for diagnosing fatty acid oxidation disorders?
A: Prior to this discovery, most diagnosed fatty acid oxidation disorders primarily involved enzymes dealing with saturated fatty acids. The identification of 2-trans,4-cis-decadienoylcarnitine highlighted the importance of the reductase-dependent pathway for unsaturated fatty acid oxidation []. This finding underscored the need to include unsaturated substrates in in vitro testing for a more comprehensive diagnosis of potential fatty acid oxidation defects []. This is crucial as undiagnosed fatty acid oxidation disorders can lead to serious health issues, including energy deficiency, organ damage, and developmental problems.
Q4: Can you explain the role of acylcarnitine profiling in diagnosing metabolic disorders, particularly in the context of 2-trans,4-cis-decadienoylcarnitine?
A: Acylcarnitines, like 2-trans,4-cis-decadienoylcarnitine, are byproducts of fatty acid metabolism. Their levels in the blood or urine can provide valuable insights into the body's ability to break down and utilize fats for energy [, ]. Abnormal acylcarnitine profiles, such as an elevation of 2-trans,4-cis-decadienoylcarnitine, can serve as indicators of specific enzyme deficiencies within the fatty acid oxidation pathway [, ]. This makes acylcarnitine profiling a valuable tool for diagnosing a range of metabolic disorders, allowing for early intervention and potentially improving patient outcomes.
Q5: Beyond 2,4-dienoyl-coenzyme A reductase deficiency, are there other research areas where 2-trans,4-cis-decadienoylcarnitine might be relevant?
A: While primarily recognized as a biomarker for 2,4-dienoyl-coenzyme A reductase deficiency, 2-trans,4-cis-decadienoylcarnitine's presence in metabolic profiles might offer insights into other areas of research. For example, a study investigating metabolic differences between patients with schizophrenia and healthy individuals found that 2-trans,4-cis-decadienoylcarnitine levels were significantly lower in the patient group []. This suggests a potential link between 2-trans,4-cis-decadienoylcarnitine and altered cellular bioenergetics and oxidative stress pathways in schizophrenia, opening up avenues for further research in this area [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Bromo-6-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145640.png)
![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1145641.png)
![5-Methyloctahydropyrrolo[3,4-b]pyrrole](/img/structure/B1145645.png)